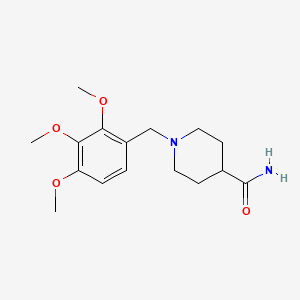![molecular formula C23H24BrNO2 B3851502 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol
Overview
Description
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol, also known as NAP, is a compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress, inflammation, and apoptosis. 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis. 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance neurotrophic factors such as BDNF and NGF. In addition, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function, protect dopaminergic neurons, reduce amyloid-beta accumulation, reduce brain damage, and improve functional recovery.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its neuroprotective properties, which make it a useful tool for studying various neurological diseases. However, one limitation of using 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol research, including studying its potential therapeutic applications in other neurological diseases such as multiple sclerosis and traumatic brain injury. In addition, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol and to optimize its dosing and delivery methods. Finally, the development of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol analogs with improved pharmacological properties may lead to the discovery of even more effective neuroprotective agents.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is a compound with potential therapeutic applications in various neurological diseases. Its neuroprotective properties make it a useful tool for studying these diseases in lab experiments. Further research is needed to fully understand its mechanism of action and optimize its dosing and delivery methods. The development of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol analogs may lead to the discovery of even more effective neuroprotective agents.
Scientific Research Applications
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to protect dopaminergic neurons from degeneration. In ischemic stroke, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to reduce brain damage and improve functional recovery.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2/c1-27-22-11-6-17(20-4-2-3-5-21(20)22)16-25-14-12-23(26,13-15-25)18-7-9-19(24)10-8-18/h2-11,26H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCBYRKILOAYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)


![1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3851469.png)
amino]ethanol](/img/structure/B3851479.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B3851493.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)
![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)
